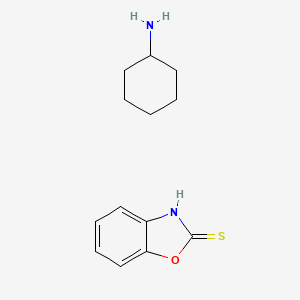
3H-1,3-benzoxazole-2-thione;cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,3-benzoxazole-2-thione;cyclohexanamine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 3H-1,3-benzoxazole-2-thione, typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives. One common method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst . The reaction is carried out at 50°C to yield 2-substituted benzoxazoles.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve the efficiency and yield of the reactions . These methods allow for the production of benzoxazole derivatives with high purity and in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,3-benzoxazole-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.
Common Reagents and Conditions
Oxidation: Oxidation reactions of benzoxazole derivatives can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3H-1,3-benzoxazole-2-thione can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
3H-1,3-benzoxazole-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: These compounds are used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3H-1,3-benzoxazole-2-thione involves its interaction with various molecular targets and pathways. The planar structure of the benzoxazole scaffold allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions . The oxygen and nitrogen atoms in the oxazole ring can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Mercaptobenzoxazole
- 5-Methoxybenzoxazole-2-thiol
- 2-Aminobenzimidazole
- 2-Methylbenzoxazole
Uniqueness
3H-1,3-benzoxazole-2-thione stands out due to its unique combination of a benzoxazole ring with a thione group, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial and anticancer activities compared to other benzoxazole derivatives .
Propriétés
Numéro CAS |
110072-45-2 |
|---|---|
Formule moléculaire |
C13H18N2OS |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
3H-1,3-benzoxazole-2-thione;cyclohexanamine |
InChI |
InChI=1S/C7H5NOS.C6H13N/c10-7-8-5-3-1-2-4-6(5)9-7;7-6-4-2-1-3-5-6/h1-4H,(H,8,10);6H,1-5,7H2 |
Clé InChI |
WVXVBXPAVFKNMH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N.C1=CC=C2C(=C1)NC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


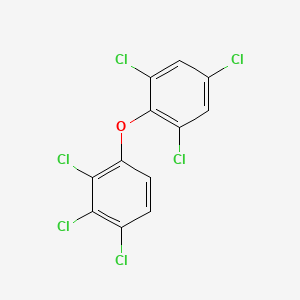
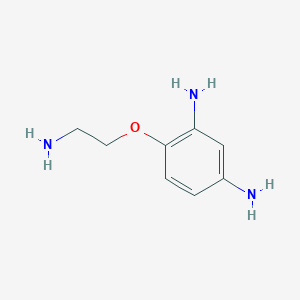
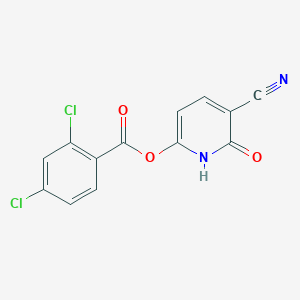
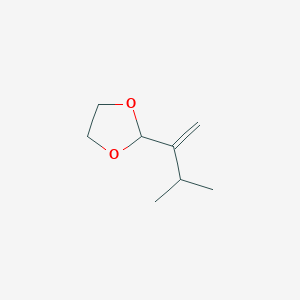
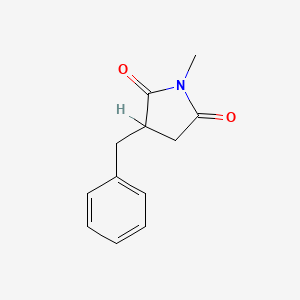
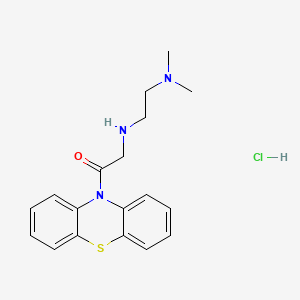
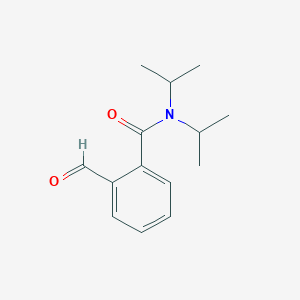
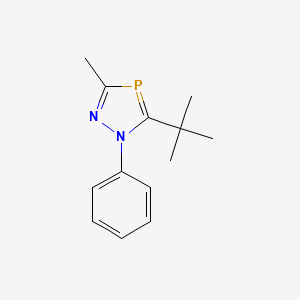
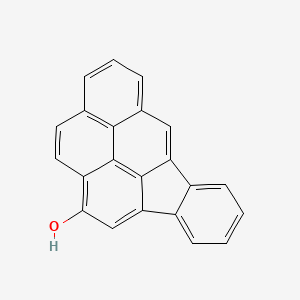
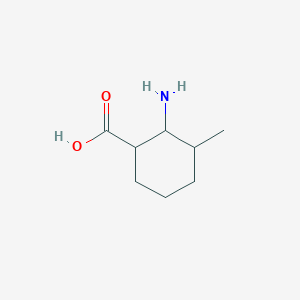
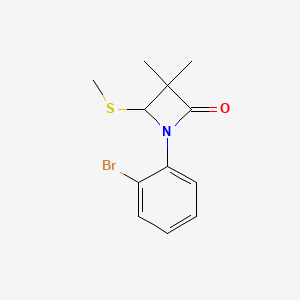
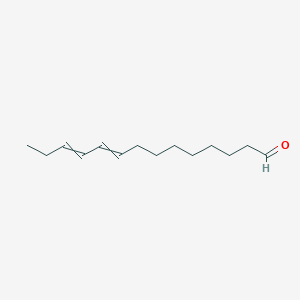
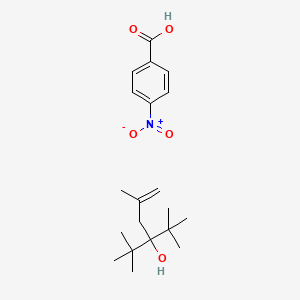
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
